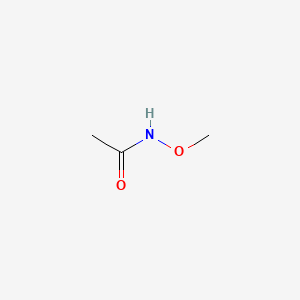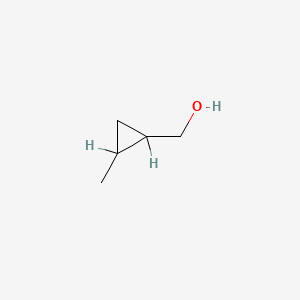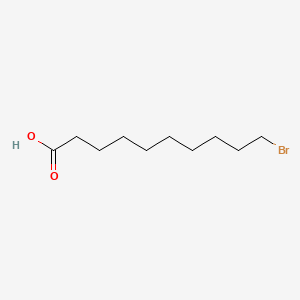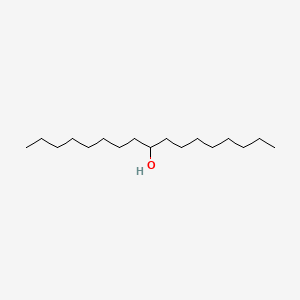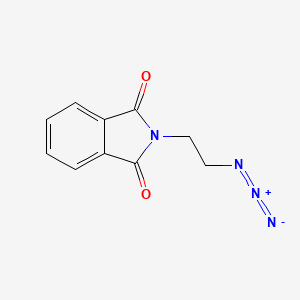
2-(2-叠氮乙基)-1H-异吲哚-1,3(2H)-二酮
描述
2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is a heterocyclic compound that features an azido group attached to an ethyl chain, which is further connected to an isoindole-1,3(2h)-dione core
科学研究应用
2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules and studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione typically involves the reaction of phthalic anhydride with ethylenediamine to form the intermediate 2-(2-aminoethyl)-1h-isoindole-1,3(2h)-dione. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The azido group in 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide, room temperature.
Cycloaddition: Copper(I) catalysts, room temperature to moderate heating.
Reduction: Triphenylphosphine, tetrahydrofuran, room temperature.
Major Products:
Substituted Derivatives: Various substituted isoindole-1,3(2h)-dione compounds.
Triazole Derivatives: 1,2,3-triazole compounds.
Aminated Derivatives: 2-(2-aminoethyl)-1h-isoindole-1,3(2h)-dione.
作用机制
The mechanism of action of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity. Additionally, the compound can interact with nucleophiles, leading to the formation of various functionalized derivatives. These reactions are facilitated by the electronic properties of the isoindole-1,3(2h)-dione core, which can stabilize reaction intermediates and transition states .
相似化合物的比较
2-(2-Aminoethyl)-1h-isoindole-1,3(2h)-dione: Similar structure but with an amino group instead of an azido group.
2-(2-Hydroxyethyl)-1h-isoindole-1,3(2h)-dione: Contains a hydroxy group instead of an azido group.
2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Features a bromo group in place of the azido group.
Uniqueness: 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. The azido group can participate in a variety of reactions, including cycloadditions and substitutions, making this compound a valuable intermediate in synthetic chemistry .
属性
IUPAC Name |
2-(2-azidoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYPSHDXYZFTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952620 | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30250-66-9 | |
| Record name | Phthalimide, N-(2-azidoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


